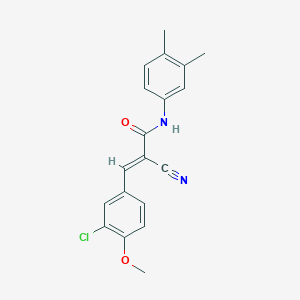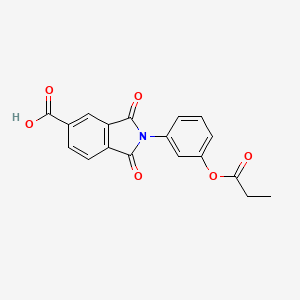
1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid” is a chemical compound with the molecular formula C18H13NO6. It is a type of isoindoline-1,3-dione derivative .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives, such as “1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid”, is usually achieved by the condensation of a phthalic anhydride with primary amines . A hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives has also been reported for the synthesis of fused multifunctionalized isoindole-1,3-diones .
Molecular Structure Analysis
The molecular structure of “1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid” consists of an isoindoline ring, which is a type of heterocyclic compound, attached to a carboxylic acid group.
Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives are known to undergo various chemical reactions. For instance, they can form new C–C bonds and C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Physical And Chemical Properties Analysis
The molecular weight of “1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid” is 339.303.
Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to 1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid has focused on their synthesis and characterization. For instance, novel organotin carboxylates have been synthesized and studied for their complex structures and potential applications. These compounds demonstrate intricate 3D structures formed through intermolecular interactions, highlighting the synthetic versatility and structural diversity achievable within this chemical space (Xiao et al., 2019).
Antitumor Activities
Some derivatives have been evaluated for their antitumor activities. The research indicates that these compounds can exhibit significant antitumor properties, making them potential candidates for further pharmacological studies (Xiao et al., 2017).
Luminescence Sensing and Magnetism
Other studies have explored the use of related compounds in luminescence sensing and magnetism, demonstrating their potential in detecting ions and understanding magnetic properties at the molecular level. These findings open up new avenues for the application of these compounds in material science and sensor technology (Jin-Zhong Gu et al., 2017).
Photocatalytic Performance
Research has also been conducted on the photocatalytic properties of coordination compounds derived from similar structures. These compounds have shown efficacy in decomposing organic dyes under UV light, suggesting their utility in environmental remediation and sustainable chemistry applications (Chongchen Wang et al., 2015).
Future Directions
properties
IUPAC Name |
1,3-dioxo-2-(3-propanoyloxyphenyl)isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-2-15(20)25-12-5-3-4-11(9-12)19-16(21)13-7-6-10(18(23)24)8-14(13)17(19)22/h3-9H,2H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZAYVALPURDON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

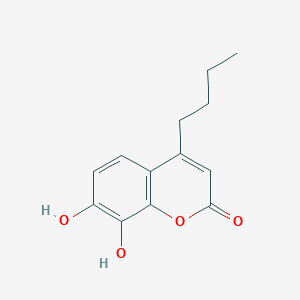
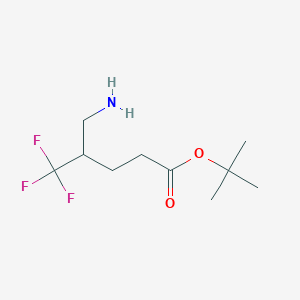
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2361450.png)
![2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2361455.png)

![Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2361458.png)
![ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2361459.png)
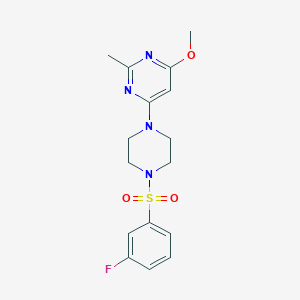
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2361464.png)
![3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2361465.png)

![Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B2361467.png)
